1-Methyl-2-(tributylstannyl)-1H-indole

Catalog No.
S727526
CAS No.
157427-46-8
M.F
C21H35NSn
M. Wt
420.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-(tributylstannyl)-1H-indole

CAS Number

157427-46-8

Product Name

1-Methyl-2-(tributylstannyl)-1H-indole

IUPAC Name

tributyl-(1-methylindol-2-yl)stannane

Molecular Formula

C21H35NSn

Molecular Weight

420.2 g/mol

InChI

InChI=1S/C9H8N.3C4H9.Sn/c1-10-7-6-8-4-2-3-5-9(8)10;3*1-3-4-2;/h2-6H,1H3;3*1,3-4H2,2H3;

InChI Key

QHCNIBQIQQKJPD-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N1C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N1C

1-Methyl-2-(tributylstannyl)-1H-indole (also referred to as N-Methyl-2-(tributylstannyl)indole) is an organotin compound. Organotin compounds are a class of chemicals containing a tin-carbon bond (Sn-C). This specific compound features an indole ring system (a bicyclic aromatic organic compound) with a methyl group attached at the first position (N-methyl) and a tributyltin group attached at the second position [].

Limited information is available regarding the natural occurrence or specific applications of 1-Methyl-2-(tributylstannyl)-1H-indole. However, research suggests its potential as a synthetic intermediate in organic chemistry due to the presence of the reactive tributyltin group [].


Molecular Structure Analysis

The key feature of the molecule is the indole ring system. This bicyclic structure consists of a benzene ring fused to a pyrrole ring, sharing two carbon atoms. The nitrogen atom in the pyrrole ring is often involved in hydrogen bonding and can participate in various chemical reactions [].

Another notable aspect is the tributyltin group (SnBu3) attached at the second position of the indole ring. This bulky group can influence the reactivity of the molecule by steric hindrance, affecting how it interacts with other molecules [].


Chemical Reactions Analysis

  • ** Stille Coupling:** This reaction utilizes organotin compounds like tributyltin to form new carbon-carbon bonds. The tributyltin group can be replaced with another organic fragment under specific reaction conditions [].

  • Hydrolysis

    Organotin compounds can undergo hydrolysis, where the Sn-C bond is cleaved by water. This reaction can lead to the degradation of 1-Methyl-2-(tributylstannyl)-1H-indole, potentially releasing tributyltin oxide as a byproduct.

There is no current information available regarding the specific mechanism of action of 1-Methyl-2-(tributylstannyl)-1H-indole.

Organotin compounds like tributyltin can exhibit various hazardous properties, including:

  • Toxicity

    Tributyltin is known to be toxic to aquatic organisms and may have endocrine disrupting effects []. Due to the presence of this group, 1-Methyl-2-(tributylstannyl)-1H-indole should be handled with caution, following proper laboratory safety protocols.

  • Environmental Impact

    Organotin compounds can persist in the environment and bioaccumulate in the food chain. The potential environmental impact of 1-Methyl-2-(tributylstannyl)-1H-indole needs further investigation.

Dates

Modify: 2023-08-15

Explore Compound Types